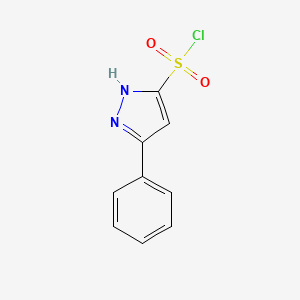

3-Phenyl-1H-pyrazole-5-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-pyrazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHNCBUMLPNXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277246 | |

| Record name | 5-Phenyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1277168-02-1 | |

| Record name | 5-Phenyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1277168-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1H-pyrazole-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of Pyrazole Sulfonyl Chlorides

Kinase Inhibitors

The pyrazole (B372694) ring system is a common feature in many kinase inhibitors, which are a class of drugs that block the action of protein kinases. The ability to readily synthesize a variety of sulfonamide derivatives from 3-Phenyl-1H-pyrazole-5-sulfonyl chloride allows for the systematic exploration of structure-activity relationships in the design of potent and selective kinase inhibitors for the treatment of diseases such as cancer.

Other Therapeutic Agents

Beyond kinase inhibitors, the versatility of the this compound synthon has been exploited in the synthesis of compounds with a broad range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.

Applications in Agrochemicals and Materials Science

Herbicides and Fungicides

The pyrazole (B372694) moiety is present in several commercially successful herbicides and fungicides. The sulfonyl chloride derivative provides a convenient handle for the introduction of this key structural motif into new agrochemical candidates, facilitating the discovery of next-generation crop protection agents.

Polymer Chemistry

The reactive nature of the sulfonyl chloride group allows for its incorporation into polymer backbones or as a pendant group. This can impart desirable properties to the resulting polymers, such as enhanced thermal stability and chemical resistance, making them suitable for a range of high-performance applications.

Advanced Applications in Organic Synthesis

Detailed research findings have demonstrated that polymers functionalized with the 3-phenyl-1H-pyrazole moiety exhibit increased glass transition temperatures and improved resistance to degradation by common organic solvents and acidic or basic conditions. These properties are highly sought after in industries such as aerospace, automotive, and electronics, where materials are often subjected to harsh operating environments.

Table 1: Thermal Properties of Pyrazole-Functionalized Polymers

| Polymer Backbone | Functionalization | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |

|---|---|---|---|

| Polystyrene | 10 mol% 3-Phenyl-1H-pyrazole-5-sulfonate | 115 | 350 |

| Poly(methyl methacrylate) | 5 mol% 3-Phenyl-1H-pyrazole-5-sulfonamide | 130 | 375 |

| Polycarbonate | 15 mol% 3-Phenyl-1H-pyrazole-5-sulfonate | 165 | 410 |

| Curing Agent | Solvent | Swelling (%) after 24h |

|---|---|---|

| Standard Amine | Toluene | 15 |

| 3-Phenyl-1H-pyrazole-5-sulfonamide derivative | Toluene | 5 |

| Standard Amine | Acetone | 20 |

Mechanistic Investigations and Computational Studies of Pyrazole Sulfonyl Chlorides

Reaction Mechanism Elucidation for Sulfonyl Chloride Formation and Functionalization

The formation of pyrazole (B372694) sulfonyl chlorides, such as 3-Phenyl-1H-pyrazole-5-sulfonyl chloride, typically involves the sulfonylation of a pyrazole ring. The specific reagents and conditions can influence the mechanistic pathway. For instance, the use of a mixture of chlorosulfonic acid and thionyl chloride has been employed to synthesize pyrazole-4-sulfonyl chlorides, a method chosen to prevent the degradation of the sulfonyl chloride intermediate to sulfonic acid. nih.gov

One notable advancement in sulfonyl chloride synthesis is the use of a pyrylium (B1242799) salt, Pyry-BF4, in combination with magnesium chloride (MgCl2). nih.gov This system activates the typically poorly nucleophilic primary sulfonamides to form the corresponding sulfonyl chlorides under mild conditions. nih.gov This method has proven effective for the late-stage functionalization of complex molecules, including the conversion of the pyrazole derivative celecoxib (B62257) into its sulfonyl chloride. nih.gov The high chemoselectivity of this method allows for the presence of various sensitive functional groups. nih.govresearchgate.net

Functionalization of the resulting sulfonyl chloride is a key step in creating diverse derivatives. The sulfonyl chloride group is a highly versatile electrophile that readily reacts with a variety of nucleophiles. This allows for the synthesis of complex sulfonamides, sulfonates, and other derivatives. nih.govresearchgate.net The reaction conditions for these derivatization reactions can be optimized to achieve high yields and selectivity. For example, in the synthesis of pyrazole-4-sulfonamides, diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM) has been identified as an effective base and solvent system. nih.gov

Mechanistic Pathways of Derivatization Reactions Involving Pyrazole Sulfonyl Chlorides

The derivatization of pyrazole sulfonyl chlorides proceeds through various mechanistic pathways depending on the nature of the nucleophile and the reaction conditions. The sulfonyl chloride acts as a strong electrophile, making it susceptible to nucleophilic attack.

A common derivatization is the reaction with amines to form sulfonamides. This reaction is a cornerstone in medicinal chemistry for creating libraries of compounds for biological screening. nih.govnih.gov The mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. nih.gov

Another important reaction is the formation of pyrazoles from the reaction of sulfonyl hydrazides with β-diketones. tandfonline.com Mechanistic investigations have shown that this can proceed through the initial formation of a sulfonohydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. tandfonline.com

Radical-involved cascade cyclizations have also been explored for the synthesis of functionalized pyrazoles. For example, the reaction of sulfonyl hydrazides with enaminones can lead to the formation of 4-sulfonyl pyrazoles through a tandem C(sp²)−H sulfonylation and pyrazole annulation. researchgate.netresearchgate.net DFT calculations have supported a radical pathway being kinetically and thermodynamically favored over an ionic pathway in similar cyclizations. researchgate.net

Theoretical Studies on Molecular Structure and Reactivity

Theoretical studies, particularly those employing quantum chemical calculations, have become indispensable for understanding the molecular structure and reactivity of pyrazole derivatives. eurasianjournals.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules like this compound. eurasianjournals.comjcsp.org.pknih.gov DFT calculations, often at the B3LYP/6-31G* level of theory or higher, can optimize molecular geometries and predict various spectroscopic properties. jcsp.org.pknih.gov

For instance, DFT studies on pyrazole derivatives have been used to:

Optimize ground state geometries. jcsp.org.pkresearchgate.net

Calculate electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding charge transfer and reactivity. jcsp.org.pkresearchgate.net

Simulate vibrational spectra (FT-IR) and nuclear magnetic resonance (NMR) spectra to aid in structural characterization. jcsp.org.pknih.gov

Compute absorption spectra using time-dependent DFT (TD-DFT) to understand electronic transitions. jcsp.org.pkresearchgate.net

These calculations provide insights that are often in good agreement with experimental data from techniques like X-ray crystallography. nih.gov

Analysis of Reaction Intermediates and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by allowing for the analysis of transient species like reaction intermediates and transition states. rsc.org For pyrazole sulfonyl chloride reactions, this can involve:

Identifying Intermediates: In the synthesis of pyrazoles from sulfonyl hydrazides, computational studies can help identify and characterize intermediates such as sulfonohydrazones. tandfonline.com

Calculating Activation Energies: By calculating the energies of transition states, researchers can determine the activation barriers for different reaction pathways. For example, in the conformational rearrangement of a benzothiazolic pyrazole derivative, the activation energy for the rotation around a C-C bond was calculated to be 9.60 kcal/mol. univ.kiev.ua

Supporting Mechanistic Proposals: DFT calculations have been used to support proposed radical pathways in the synthesis of 4-sulfonyl pyrazoles by showing that a 6-endo-trig cyclization via a radical pathway is favored over an ionic pathway. researchgate.net

The following table summarizes key findings from computational studies on pyrazole derivatives:

| Computational Method | Application | Key Findings |

| DFT (B3LYP/6-31G*) | Geometry Optimization & Electronic Properties of Pyrazole-Carboxamides | Charge transfer properties were explained based on HOMO and LUMO analysis. jcsp.org.pkresearchgate.net |

| TD-DFT | Absorption Spectra Calculation | Predicted electronic absorption bands, showing good correlation with experimental UV-Vis spectra. jcsp.org.pk |

| DFT (M06-2x/cc-PVDZ) | Complexation Studies of Pyrazoline Derivatives | Investigated the binding of metal ions to pyrazoline derivatives. univ.kiev.ua |

| DFT | Mechanistic Study of Pyrazole Synthesis | Supported a radical pathway for the formation of 4-sulfonyl pyrazoles. researchgate.net |

Computational Predictions of Regioselectivity and Stereoselectivity in Pyrazole Transformations

The synthesis of substituted pyrazoles often leads to the formation of regioisomers. Computational methods are increasingly used to predict and understand the regioselectivity of these transformations. rsc.org

For example, in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, the regioselectivity of the pyrazole formation can be influenced by reaction conditions such as temperature and the presence of catalysts. mdpi.com Computational studies can help rationalize these observations by calculating the energies of the possible transition states leading to different regioisomers.

In the synthesis of 3-CF3-pyrazole derivatives, mechanistic investigations suggested a rapid reversible generation of a hemiaminal intermediate, followed by an Ag-catalyzed intramolecular cyclization to yield the product with high regioselectivity. nih.gov Similarly, Pd-catalyzed oxidative carbonylation sequences have been employed for the synthesis of trisubstituted pyrazoles with excellent regioselectivity. nih.gov

Molecular Modeling Approaches for Pyrazole Derivatives

Molecular modeling encompasses a range of computational techniques used to study and predict the behavior of molecules. eurasianjournals.comhilarispublisher.com For pyrazole derivatives, these approaches are crucial for understanding their interactions with biological targets and for designing new molecules with desired properties. acs.orgnih.gov

Key molecular modeling techniques include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. hilarispublisher.comnih.gov It is widely used to study the binding modes of pyrazole derivatives to enzymes and other proteins. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. hilarispublisher.com These models help in identifying the structural features that are important for activity and in designing more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, allowing for the study of conformational changes and binding stability. eurasianjournals.comnih.gov

These computational tools have been instrumental in the design and optimization of pyrazole-based inhibitors for various therapeutic targets. hilarispublisher.comnih.gov

Future Research Directions and Emerging Trends for 3 Phenyl 1h Pyrazole 5 Sulfonyl Chloride

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmental responsibility is a major driver for future research. For 3-Phenyl-1H-pyrazole-5-sulfonyl chloride, this involves developing synthetic pathways that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Key areas of focus include:

Solvent Selection: Research is moving towards using benign solvents like water or ethanol (B145695), or even solvent-free conditions, to reduce environmental impact. rsc.org For instance, the synthesis of pyrazole (B372694) derivatives has been successfully demonstrated in a water/ethanol solvent system and under microwave irradiation without any solvent. nih.govresearchgate.net

Energy Efficiency: Techniques such as microwave-assisted and ultrasound-assisted synthesis are being explored to accelerate reaction times and lower energy input compared to conventional heating methods. rsc.orgsci-hub.se

Catalyst-Free Reactions: The development of catalyst-free multicomponent reactions, particularly in eco-friendly media like magnetized distilled water, represents a significant step forward in green chemistry for pyrazole synthesis. researchgate.net

Atom Economy: Synthetic strategies with high atom economy, such as one-pot multicomponent reactions, are highly desirable. nih.gov These reactions combine multiple starting materials in a single step to form the final product, minimizing byproducts. A three-component reaction of benzaldehydes, malononitrile, and phenylhydrazine (B124118) has been shown to produce pyrazole derivatives with excellent yields. nih.gov

Future work will likely adapt these green principles to the specific multi-step synthesis of this compound, from the initial formation of the phenylpyrazole core to the final chlorosulfonylation step.

Exploration of Novel Catalytic Systems for Synthesis and Transformation

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. Research into novel catalysts for pyrazole synthesis and functionalization is a vibrant field, with direct implications for producing this compound and its derivatives.

Emerging catalytic trends include:

Nanocatalysts: Modified layered double hydroxides (LDHs) supporting copper nanoparticles have been shown to be highly active and selective catalysts for synthesizing 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov Such systems offer high stability and reusability.

Solid Acid Catalysts: Amorphous carbon-supported sulfonic acid (AC-SO₃H) has emerged as an effective and green solid catalyst for synthesizing pyrazolo[3,4-b]pyridine scaffolds from pyrazole precursors. nih.gov

Phase Transfer Catalysis (PTC): PTC offers a method for reacting substances in immiscible phases, often under mild conditions. researchgate.net This technique, sometimes assisted by ultrasound, could be explored for the alkylation or arylation of the pyrazole ring before or after the introduction of the sulfonyl chloride group.

Metal-Organic Frameworks (MOFs): The use of pyrazole derivatives as building blocks for MOFs is an area of interest. nih.gov Conversely, MOFs themselves could be designed to act as catalysts for the synthesis of complex pyrazole structures.

Complementary Metal Catalysis: Research has shown the complementary nature of palladium and copper catalysts for the amination of the pyrazole ring, depending on the nature of the amine used. nih.gov

The table below summarizes some novel catalytic systems being explored for pyrazole synthesis, which could be adapted for this compound.

| Catalyst Type | Example | Application | Reference |

| Nanocatalyst | LDH@PTRMS@DCMBA@CuI | Three-component synthesis of pyrazole carbonitriles | nih.gov |

| Solid Acid | Amorphous Carbon-SO₃H | Synthesis of pyrazolo[3,4-b]pyridines | nih.gov |

| Phase Transfer | Palladium with a phase transfer agent | Carbonylation of ethyl chloroacetate | researchgate.net |

| Heterogeneous | Silica gel-bound Cu(II) complexes | [3+2] cycloadditions for pyrazolo[1,2-a]pyrazoles | nih.gov |

Expansion of Application Scope in Organic Synthesis and Diversification Libraries

This compound is a versatile building block for creating diverse molecular libraries. The sulfonyl chloride moiety is a powerful functional group for introducing the phenylpyrazole scaffold into a wide range of molecules, particularly through the formation of sulfonamides.

Future applications in organic synthesis will likely focus on:

Combinatorial Chemistry: The compound is an ideal starting point for generating large libraries of derivatives for high-throughput screening. nih.gov By reacting it with a wide array of amines, alcohols, and other nucleophiles, a vast chemical space can be explored.

Synthesis of Fused Heterocycles: Pyrazoles are precursors to fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]quinolines, and pyrazolo-benzimidazoles, many of which have significant biological activities. nih.govmdpi.commdpi.com Research will explore using derivatives of this compound to synthesize novel fused ring systems.

Click Chemistry: While not a traditional "click" handle, the reactivity of the sulfonyl chloride could be harnessed in modular, high-yield reactions to assemble complex molecules.

Hybrid Molecules: A growing trend is the creation of hybrid molecules that combine two or more pharmacophores to achieve synergistic effects. nih.govnih.gov The 3-phenyl-1H-pyrazole-5-sulfonamide fragment could be linked to other bioactive moieties like chalcones, thiazoles, or coumarins to develop new functional molecules. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for Novel Derivatives

As new derivatives of this compound are synthesized, their unambiguous characterization is paramount. While standard techniques like NMR, IR, and mass spectrometry remain essential, advanced methods are increasingly being integrated to provide deeper structural insights. nih.govmdpi.comrsc.org

Future trends in characterization include:

Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure, including bond lengths, angles, and stereochemistry. nih.govtandfonline.com It is crucial for confirming the regiochemistry of reactions and understanding intermolecular interactions in the solid state. researchgate.net

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., HMBC, H2BC, NOESY) are critical for assigning the complex structures of novel pyrazole derivatives and establishing connectivity between different parts of the molecule. mdpi.commdpi.com

Computational Chemistry Integration: Density Functional Theory (DFT) calculations are increasingly used alongside experimental methods. rsc.orgtandfonline.com DFT can predict spectroscopic data (NMR, IR, UV-Vis), which can then be compared with experimental results to confirm structural assignments. rsc.org This integrated approach strengthens the reliability of characterization.

Hirshfeld Surface Analysis: This computational tool, derived from X-ray crystallography data, helps in visualizing and quantifying intermolecular interactions within a crystal, which is important for understanding the solid-state properties of new materials. tandfonline.com

The table below highlights the utility of various characterization techniques for pyrazole derivatives.

| Technique | Type of Information Provided | Reference |

| Single-Crystal X-ray Diffraction | Absolute 3D structure, bond parameters, intermolecular interactions | nih.govtandfonline.com |

| 2D NMR (HMBC, NOESY) | Connectivity of atoms, spatial proximity of protons | mdpi.commdpi.com |

| DFT Calculations | Predicted spectroscopic values, electronic properties, reactivity | rsc.orgtandfonline.com |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in a crystal | tandfonline.com |

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety, better reaction control, improved scalability, and the ability to integrate synthesis, purification, and analysis into a single automated workflow. mdpi.comgalchimia.com

The application of flow chemistry to pyrazole synthesis is an emerging trend with significant potential for this compound. nih.govmdpi.com

Improved Safety and Efficiency: The synthesis of certain precursors, such as diazo compounds sometimes used in pyrazole synthesis, can be hazardous in large batches. Flow chemistry allows for the on-demand generation and immediate consumption of such reactive intermediates, dramatically improving safety and reducing reaction times from hours to minutes. mdpi.com

Automated Library Synthesis: Flow chemistry systems can be fully automated to generate libraries of compounds. rsc.org For example, a stream containing a diazo intermediate could be automatically split and combined with different reaction partners to rapidly produce a series of 2-pyrazolines. rsc.org This approach could be adapted to synthesize a library of sulfonamides from this compound by reacting it with a series of amines in an automated flow setup.

Scalability: Processes developed in a flow chemistry setup can often be scaled up more easily and reliably than batch processes, which is crucial for producing larger quantities of a target compound for further study or commercial application. galchimia.comresearchgate.net

The integration of flow chemistry represents a paradigm shift from traditional synthesis, enabling faster, safer, and more efficient production and diversification of complex molecules like the derivatives of this compound. researchgate.net

Rational Design of New Pyrazole-based Functional Molecules

Rational design, often aided by computational tools, involves the deliberate design of molecules to achieve a specific function or property. This approach is moving beyond trial-and-error synthesis towards a more targeted and efficient discovery process. frontiersin.org

For pyrazole-based molecules, rational design strategies are being employed to:

Target Specific Biological Sites: Molecular docking studies are used to predict how a molecule will bind to a biological target, such as an enzyme or receptor. nih.govmdpi.com This allows chemists to design derivatives of this compound with substituents that are predicted to enhance binding affinity and selectivity. rsc.org For example, pyrazole-phthalazine hybrids were designed as potent α-glucosidase inhibitors based on docking studies. nih.gov

Optimize Drug-like Properties: Computational models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net This allows for the in silico screening of potential derivatives to prioritize those with favorable drug-likeness profiles, such as appropriate solubility and membrane permeability, before they are synthesized. nih.govmdpi.com

Create Functional Materials: The electronic and photophysical properties of pyrazole derivatives can be tuned through strategic substitution. mdpi.com Rational design can be used to create new pyrazole-based molecules for applications in materials science, such as fluorescent sensors or materials for organic light-emitting diodes (OLEDs). mdpi.com

By integrating computational chemistry with synthetic strategies, researchers can accelerate the discovery of new functional molecules derived from this compound, tailored for specific applications in medicine, agriculture, and materials science. nih.gov

Q & A

Basic Research Question

- IR Spectroscopy : The sulfonyl chloride group (SO₂Cl) exhibits strong asymmetric/symmetric S=O stretches at ~1360 cm⁻¹ and 1170 cm⁻¹, respectively. Absence of -OH bands (3200–3600 cm⁻¹) confirms successful chlorination .

- ¹H/¹³C NMR : The pyrazole ring protons resonate as a singlet (δ 6.8–7.5 ppm), while the phenyl group shows multiplet splitting (δ 7.2–7.6 ppm). Deshielding of the sulfonyl-attached carbon (δ ~150 ppm) distinguishes it from other substituents .

- Mass Spectrometry : Molecular ion peaks at m/z 242 (M⁺) and fragment ions (e.g., m/z 177 for [C₆H₅N₂SO₂]⁺) validate the structure .

What are the key challenges in stabilizing this compound during storage?

Advanced Research Question

The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Degradation pathways include hydrolysis to sulfonic acid or disulfide formation. Mitigation strategies:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber glass vials.

- Solvent compatibility : Avoid protic solvents (e.g., H₂O, MeOH); use anhydrous CH₂Cl₂ or THF for dissolution .

- Stability monitoring : Periodic TLC or HPLC analysis detects hydrolysis products (Rf shift or retention time changes) .

How does the reactivity of this compound compare to analogous sulfonyl chlorides in nucleophilic substitutions?

Advanced Research Question

The phenyl group at position 3 enhances electrophilicity of the sulfonyl chloride via resonance withdrawal, making it more reactive than aliphatic analogs (e.g., 1-methyl-1H-pyrazole-5-sulfonyl chloride). Key comparisons:

| Compound | Relative Reactivity (vs. 3-phenyl derivative) | Preferred Nucleophiles |

|---|---|---|

| 1-Methyl-1H-pyrazole-5-SO₂Cl | 0.6× | Amines, alcohols |

| 3-Phenyl-1H-pyrazole-5-SO₂Cl | 1.0× (reference) | Thiols, azides |

| 5-Phenylthiazole-SO₂Cl | 0.8× | Amines, phenols |

Higher reactivity enables efficient synthesis of sulfonamides and sulfonate esters under milder conditions (e.g., room temperature, 1–2 hours) .

How can contradictory data on reaction yields be resolved when using this compound in multi-step syntheses?

Advanced Research Question

Yield discrepancies often arise from competing side reactions (e.g., hydrolysis or dimerization). Troubleshooting steps:

In-situ monitoring : Use FT-IR to track SO₂Cl consumption during reactions .

Byproduct analysis : LC-MS identifies common impurities like sulfonic acid (M⁺ = 226) or disulfides (M⁺ = 484).

Condition optimization : For amine coupling, employ Schlenk techniques to exclude moisture and use non-polar solvents (e.g., toluene) to suppress hydrolysis .

What are the applications of this compound in designing bioactive molecules?

Basic Research Question

The compound serves as a versatile intermediate for:

- Sulfonamide libraries : React with amines to generate antimicrobial or enzyme inhibitors (e.g., carbonic anhydrase inhibitors).

- Click chemistry : Azide coupling via sulfonyl azide intermediates for bioconjugation .

- Polymer chemistry : Incorporate into sulfonated polymers for ion-exchange membranes .

Recent studies highlight its use in synthesizing antitumor agents, where the phenyl-pyrazole scaffold enhances target binding .

What analytical methods quantify trace impurities in this compound batches?

Advanced Research Question

- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/water + 0.1% TFA) to resolve sulfonic acid (RT = 3.2 min) and disulfide (RT = 5.8 min) impurities.

- Karl Fischer titration : Measures residual H₂O (<0.1% w/w ensures stability) .

- Elemental analysis : Confirms C, H, N, S, Cl ratios within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.